Selfotel

描述

a N-methyl-D-aspartate (NMDA) antagonist; used to treat stroke-induced impairment

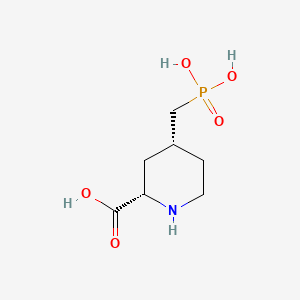

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMRCCNDNGONCD-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045675 | |

| Record name | Selfotel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110347-85-8, 113229-62-2 | |

| Record name | Selfotel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110347-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selfotel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110347858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selfotel, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113229622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selfotel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELFOTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VGJ4A41L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELFOTEL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0905W44Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Selfotel (CGS-19755): A Comprehensive Technical Review of a Competitive Glutamate Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selfotel (CGS-19755), chemically identified as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By directly competing with glutamate (B1630785) for its binding site, this compound was developed to mitigate the neurotoxic cascade initiated by excessive glutamate release during ischemic events. Preclinical studies in various animal models of stroke and traumatic brain injury demonstrated significant neuroprotective effects, positioning this compound as a promising therapeutic candidate. However, despite this preclinical success, large-scale clinical trials in patients with acute ischemic stroke and severe head injury were prematurely terminated. This technical guide provides an in-depth review of this compound, presenting its mechanism of action, a comprehensive summary of its pharmacological data, detailed experimental protocols from key studies, and an analysis of the clinical findings that led to the cessation of its development. This document aims to serve as a critical resource for researchers in neuroprotection and drug development, offering valuable insights into the challenges of translating preclinical efficacy to clinical success in the realm of glutamate antagonism.

Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity

This compound functions as a neuroprotective agent by competitively inhibiting the glutamate binding site on the NMDA receptor.[1] In the context of cerebral ischemia, the disruption of normal cellular energy metabolism leads to a massive increase in synaptic glutamate concentrations.[2] This pathological overabundance of glutamate results in the persistent activation of NMDA receptors, which are ligand-gated ion channels. The subsequent opening of these channels allows for a significant influx of calcium ions (Ca²⁺) into the neurons.[3] This surge in intracellular Ca²⁺ triggers a cascade of neurotoxic downstream pathways:

-

Activation of Degradative Enzymes: Elevated intracellular calcium levels activate a range of enzymes that are detrimental to neuronal integrity, including proteases (such as calpains), phospholipases, and endonucleases, which degrade essential cellular structures.[2]

-

Mitochondrial Dysfunction: The mitochondrial uptake of excessive Ca²⁺ disrupts the organelle's function, leading to a decline in ATP production and the release of pro-apoptotic factors, further committing the neuron to a pathway of cell death.[2]

-

Generation of Reactive Oxygen Species (ROS): The excitotoxic cascade also promotes the formation of ROS, which induces oxidative stress and causes widespread damage to cellular components.

By competitively blocking the binding of glutamate to the NMDA receptor, this compound effectively prevents the initial trigger of this destructive cascade, thereby preserving the viability of neurons, particularly in the ischemic penumbra.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from various preclinical and clinical investigations.

Table 1: In Vitro and Preclinical In Vivo Pharmacology

| Parameter | Value | Species/Model | Reference |

| IC₅₀ (NMDA Receptor Binding) | 50 nM | Rat | |

| Neuroprotective Dose (Stroke) | 10 - 40 mg/kg | Animal models | |

| Neuroprotective Dose (TBI) | 3 - 30 mg/kg | Animal models | |

| Reduction in Cortical Edema | 23% | Fisher Rats (40 mg/kg i.v.) | |

| Anticonvulsant ED₅₀ (MES) | 3.8 mg/kg i.p. | Rat | |

| Anticonvulsant ED₅₀ (MES) | 2.0 mg/kg i.p. | Mouse |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| CSF Levels (1.5-6h post-dose) | 0.2 - 4.76 µM | Human | |

| CSF Levels (1-4h post-40mg/kg dose) | 6 - 12 µM | Rabbit | |

| Brain Levels (1-4h post-40mg/kg dose) | 5 - 7 µM | Rabbit |

Table 3: Clinical Trial Data (Acute Ischemic Stroke - Phase III)

| Parameter | This compound (1.5 mg/kg) | Placebo | p-value | Reference |

| Number of Patients | 280 | 286 | - | |

| Mortality at 30 Days | 19.3% (54/280) | 12.9% (37/286) | 0.05 | |

| Mortality at 90 Days | 22% (62/280) | 17% (49/286) | 0.15 | |

| Mortality in Severe Stroke | 30% (57/187) | 22% (40/185) | 0.05 |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.

Preclinical Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

The tMCAO model is a widely utilized preclinical model of focal cerebral ischemia that simulates human stroke.

Objective: To induce a temporary blockage of the middle cerebral artery (MCA) to produce a reproducible ischemic brain injury, followed by reperfusion.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Operating microscope

-

Micro-surgical instruments

-

4-0 nylon monofilament with a rounded tip

-

Laser Doppler flowmeter

Procedure:

-

Anesthesia and Preparation: The rat is anesthetized with isoflurane, and its body temperature is maintained at 37°C using a heating pad.

-

Surgical Exposure: The rat is placed in a supine position. A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: The distal ECA and the CCA are ligated.

-

Filament Insertion: A small incision is made in the ECA stump. The 4-0 nylon monofilament is inserted into the ECA and advanced into the ICA until it occludes the origin of the MCA. A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.

-

Occlusion Period: The filament is maintained in place for the desired occlusion period (e.g., 60-120 minutes).

-

Reperfusion: After the occlusion period, the monofilament is withdrawn to allow for reperfusion of the ischemic territory.

-

Wound Closure: The surgical wound is closed, and the animal is allowed to recover.

-

Outcome Assessment: Infarct volume is typically assessed 24-48 hours post-reperfusion using methods such as 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Clinical Trial Protocol: Phase III Stroke Studies (ASSIST Trials)

Objective: To determine the efficacy and safety of a single 1.5 mg/kg dose of this compound compared with placebo in patients with acute ischemic stroke.

Study Design:

-

Multicenter, randomized, double-blind, placebo-controlled, parallel-group design.

Patient Population:

-

Inclusion Criteria: Patients aged 40 to 85 years with acute ischemic hemispheric stroke and a motor deficit. Treatment was to be administered within 6 hours of symptom onset.

-

Exclusion Criteria: Patients with a decreased level of consciousness or suspected brainstem infarction. A CT scan inconsistent with acute cerebral infarction was also an exclusion criterion.

Intervention:

-

A single intravenous dose of 1.5 mg/kg this compound or a matching placebo was administered over 2 to 5 minutes.

Primary Outcome Measure:

-

The proportion of patients achieving a Barthel Index score of ≥60 at 90 days post-stroke, indicating a reasonable level of functional independence.

Secondary Outcome Measures:

-

Mortality at 30 and 90 days.

-

Neurological status assessed by the National Institutes of Health Stroke Scale (NIHSS).

Monitoring:

-

An independent Data Safety Monitoring Board (DSMB) reviewed the data for safety and efficacy throughout the trials.

Discussion of Clinical Trial Outcomes and Discontinuation

Despite the robust preclinical data supporting the neuroprotective effects of this compound, the Phase III clinical trials for acute ischemic stroke (the ASSIST trials) were prematurely terminated. The decision, made on the advice of the independent DSMB, was due to an imbalance in mortality observed in the treatment group. Specifically, there was a trend towards increased mortality in the this compound-treated patients, which reached statistical significance at 30 days post-treatment (p=0.05). This increased mortality was particularly pronounced in patients with severe strokes.

Similarly, two parallel Phase III trials evaluating this compound in patients with severe head injury were also halted. This was due to concerns about a possible increase in deaths and serious brain-related adverse events in the treatment arm, as well as a low probability of demonstrating efficacy.

The failure of this compound in the clinical setting, despite its success in animal models, highlights the significant challenges in translating neuroprotective strategies from the laboratory to the clinic. Several factors may have contributed to this outcome:

-

Narrow Therapeutic Window: The optimal time for intervention with an NMDA antagonist may be very early after the ischemic event, and the 6-hour window in the clinical trials may have been too late for many patients.

-

Dose-Limiting Side Effects: The psychomimetic side effects of this compound, such as agitation and hallucinations, limited the doses that could be safely administered to conscious patients. The clinically tolerated dose of 1.5 mg/kg may have been insufficient to achieve the same level of neuroprotection seen in animal studies where higher doses were used.

-

Complexity of Ischemic Injury: The pathophysiology of stroke in humans is more complex and heterogeneous than in controlled animal models. Co-morbidities and other patient-specific factors may have influenced the drug's effects.

-

Potential for Neurotoxicity: The increased mortality in the clinical trials raises the possibility that under certain conditions, such as severe ischemic stress, NMDA receptor blockade could have detrimental or even neurotoxic effects.

Conclusion

This compound (CGS-19755) represents a classic case of a promising neuroprotective agent that failed to bridge the translational gap from preclinical models to clinical efficacy. Its story underscores the complexities of developing treatments for acute neurological injuries and the limitations of animal models in predicting human outcomes. The comprehensive data gathered on this compound, from its molecular mechanism of action to its clinical trial results, remains a valuable resource for the scientific community. A thorough understanding of the factors that contributed to its failure is essential for designing future studies and developing novel neuroprotective strategies with a higher probability of success.

References

The Discovery and Initial Synthesis of Selfotel: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selfotel (CGS-19755) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Discovered during a period of intense research into the mechanisms of excitotoxic neuronal death, this compound emerged as a promising neuroprotective agent for conditions such as ischemic stroke. Its development was predicated on the hypothesis that blocking the excessive glutamate-induced activation of NMDA receptors could mitigate the neuronal damage seen in cerebral ischemia. This technical guide provides an in-depth overview of the discovery, initial synthesis, mechanism of action, and preclinical evaluation of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of the underlying signaling pathways and experimental workflows. While promising in preclinical studies, this compound ultimately failed to demonstrate efficacy in clinical trials, a narrative that offers valuable insights into the challenges of translating preclinical neuroprotective strategies to clinical applications.

Discovery and Rationale

This compound, chemically known as (±)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, was developed by Ciba-Geigy Corporation (now Novartis) in the late 1980s. The impetus for its discovery was the growing understanding of the role of excitotoxicity in the pathophysiology of neuronal injury following ischemic events.[1] Excitotoxicity is a pathological process where excessive stimulation by the excitatory neurotransmitter glutamate (B1630785) leads to neuronal damage and death. A key player in this process is the NMDA receptor, a glutamate-gated ion channel with high permeability to calcium ions (Ca²⁺).

During an ischemic event, the lack of oxygen and glucose disrupts normal cellular function, leading to a massive release of glutamate into the synaptic cleft. This excess glutamate persistently activates NMDA receptors, causing a sustained influx of Ca²⁺ into the neurons.[1] The resulting intracellular Ca²⁺ overload triggers a cascade of detrimental events, including the activation of proteases, lipases, and nucleases, leading to the degradation of cellular components and ultimately, neuronal death.

This compound was designed as a competitive antagonist of the NMDA receptor, meaning it directly competes with glutamate for its binding site on the receptor.[2] By blocking the binding of glutamate, this compound was intended to prevent the pathological influx of Ca²⁺ and thereby interrupt the excitotoxic cascade, preserving neuronal integrity in the ischemic penumbra—the area of moderately ischemic brain tissue surrounding the core infarct that is potentially salvageable.

Quantitative Data

The preclinical evaluation of this compound generated a significant amount of quantitative data characterizing its pharmacological properties. These data from various in vitro and in vivo studies are summarized in the tables below for ease of comparison.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Species/System | Reference |

| IC₅₀ (NMDA Receptor Binding) | 50 nM | Rat brain membranes ([³H]CPP binding) | [2] |

| pA₂ (NMDA-evoked ACh release) | 5.94 | Rat striatal slices | [2] |

| ED₅₀ (vs. NMDA excitotoxicity) | 25.4 µM | Fetal mouse neocortical cultures | |

| ED₅₀ (vs. Oxygen-Glucose Deprivation) | 15.9 µM | Fetal mouse neocortical cultures |

Table 2: In Vivo Neuroprotective Efficacy of this compound

| Animal Model | Species | Dosing Regimen | Outcome | Reference |

| Global Cerebral Ischemia | Gerbil | 10 and 30 mg/kg i.p. (4 doses, 2h intervals) | Significant reduction in hippocampal damage | |

| Focal Cerebral Ischemia (tMCAO) | Rat | 10 mg/kg i.v. (pre- or post-occlusion) | Reduced infarct size and glucose hypermetabolism | |

| Focal Cerebral Ischemia (permanent MCAO) | Rat | 40 mg/kg i.v. (post-occlusion) | 23% reduction in cortical edema | |

| Maximal Electroshock Seizure | Rat | 3.8 mg/kg i.p. | Inhibition of convulsions | |

| Maximal Electroshock Seizure | Mouse | 2.0 mg/kg i.p. | Inhibition of convulsions |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and preclinical evaluation of this compound.

Initial Synthesis of this compound (Alternative Method)

While the original synthesis by Ciba-Geigy involved the use of cyanotrimethylsilane, a more accessible alternative synthesis has been reported and is detailed below. This method avoids hazardous reagents while still providing a practical route to this compound.

Step 1: Carbamoylation of Ethyl Isonicotinate (B8489971) To a solution of ethyl isonicotinate (25 g, 0.165 mol) and concentrated sulfuric acid (8.8 ml, 0.165 mol) in 200 ml of formamide, 30% hydrogen peroxide (25.6 ml, 0.248 mol) and finely powdered ferrous sulfate (B86663) heptahydrate (69 g, 0.248 mol) were added simultaneously over 15 minutes with vigorous stirring and cooling at 10°C. After stirring for 2 hours at room temperature, a solution of trisodium (B8492382) citrate (B86180) (350 ml, 0.33 mol) was added, and the pH was adjusted to 8 with saturated sodium bicarbonate. The mixture was extracted with chloroform (B151607) (3 x 200 ml), and the combined organic extracts were washed with cold water (2 x 100 ml) and dried over sodium sulfate. The crude product was subjected to a second round of carbamoylation to yield 4-ethoxycarbonyl-2-pyridinecarboxamide.

Step 2: Reduction of the Ester The 4-ethoxycarbonyl-2-pyridinecarboxamide was reduced using sodium borohydride.

Step 3: Alcoholysis of the Carboxamide The resulting alcohol underwent alcoholysis of the 2-carboxamide (B11827560) group.

Step 4: Formation of the Phosphonate The intermediate was then reacted to form 4-(diethylphosphonomethyl)-2-pyridinecarboxylate.

Step 5: Hydrogenation of the Pyridine (B92270) Nucleus The pyridine ring was hydrogenated using platinum oxide (PtO₂) in acetic acid.

Step 6: Acid Hydrolysis The final step involved the acid hydrolysis of the ester groups to yield this compound (cis-4-(phosphonomethyl)-2-piperidinecarboxylic acid).

NMDA Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of compounds like this compound to the NMDA receptor.

1. Membrane Preparation:

-

Rat brains are homogenized in ice-cold 0.32 M sucrose.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes.

-

The supernatant is then centrifuged at 20,000 x g for 20 minutes.

-

The resulting pellet is resuspended in buffer and treated with Triton X-100 to remove endogenous glutamate.

-

The membranes are washed multiple times by centrifugation and resuspension in buffer.

2. Binding Assay:

-

The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]CPP) and varying concentrations of the test compound (this compound).

-

The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NMDA receptor ligand.

3. Separation and Quantification:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

The tMCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.

1. Animal Preparation:

-

Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.

-

Body temperature is maintained at 37°C using a heating pad.

2. Surgical Procedure:

-

A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated distally, and the CCA is temporarily clamped.

-

A small incision is made in the ECA stump.

-

A 4-0 nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow is confirmed using a laser Doppler flowmeter.

3. Occlusion and Reperfusion:

-

The filament is left in place for the desired occlusion period (e.g., 60-120 minutes).

-

To initiate reperfusion, the filament is withdrawn.

4. Post-operative Care and Outcome Assessment:

-

The cervical incision is closed, and the animal is allowed to recover.

-

Neurological deficit scoring is performed at various time points post-reperfusion.

-

After a set period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed for infarct volume analysis, typically using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its preclinical evaluation.

References

The Pharmacological Profile of Selfotel (CGS-19755): A Technical Guide

Introduction: Selfotel (CGS-19755), with the chemical name (±)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It operates by directly competing with glutamate (B1630785) for its binding site on the NMDA receptor.[2][3] Preclinical studies revealed a promising profile, indicating anticonvulsant, anxiolytic, analgesic, and significant neuroprotective effects.[3][4] These findings positioned this compound as a candidate for treating acute ischemic stroke and severe head injury.[5][6] However, despite its potential demonstrated in animal models, this compound failed to show efficacy in Phase III clinical trials and was associated with potential neurotoxic effects and increased mortality, ultimately leading to the discontinuation of its clinical development.[3][5][6] This guide provides a comprehensive technical overview of the pharmacological data, experimental methodologies, and clinical findings for this compound.

Mechanism of Action: Competitive NMDA Receptor Antagonism

In conditions of cerebral ischemia, excessive release of the excitatory neurotransmitter glutamate leads to overactivation of NMDA receptors.[7] This triggers a massive influx of calcium ions (Ca²⁺) into neurons, initiating a cascade of neurotoxic events including enzymatic activation, free radical generation, and ultimately, neuronal death—a process known as excitotoxicity.[1][7]

This compound exerts its neuroprotective effect by acting as a direct competitive antagonist at the glutamate binding site on the NMDA receptor.[1][5] By occupying this site, it prevents glutamate from binding and activating the receptor, thereby inhibiting the downstream excitotoxic cascade.[2][7] This mechanism contrasts with noncompetitive NMDA antagonists like dizocilpine (B47880) (MK-801) or ketamine, which bind within the receptor's ion channel to block ion flow.[1]

Pharmacodynamics

This compound's pharmacodynamic profile was extensively characterized in both in vitro and in vivo models. It proved to be a potent and selective antagonist for the NMDA receptor, showing no significant interaction with 23 other receptor types, including quisqualate and kainate receptors.[8]

Preclinical Neuroprotective Efficacy

Numerous studies in animal models of CNS injury demonstrated this compound's neuroprotective capabilities.[1] In models of global cerebral ischemia in gerbils and rats, this compound significantly reduced damage to vulnerable hippocampal neurons.[1] Similarly, in focal ischemia models, which more closely mimic human stroke, it reduced infarct size.[1][7]

| Table 1: Summary of Preclinical In Vivo Neuroprotective Studies | ||||

| Animal Model | Endpoint | Dose (mg/kg) | Protection / Key Finding | Reference |

| Global Ischemia (Gerbil) | CA1 Hippocampal Cell Damage | 10 and 30 (i.p.) | Significant reduction in ischemia-induced brain damage.[1] | [1] |

| Global Ischemia (Rat) | CA1 Hippocampal Cell Damage | 30 (i.p.) | Reduced histological damage.[1] | [1] |

| Global Ischemia (Rat) | Calcium Influx | 10 (i.p.) | Reduced Ca²⁺ influx for up to 24h post-ischemia.[1] | [1] |

| Focal Ischemia (Rat) | Infarct Size | 10 (i.v.) | Reduced infarct size when given 5 mins post-occlusion.[7] | [7] |

| Spinal Cord Ischemia (Rabbit) | Neuronal Damage | 30 (i.v.) | Significant efficacy if given at 5 min post-ischemia.[1] | [1] |

| Traumatic Brain Injury | Various | 3 - 30 | Neuroprotective effects observed across models.[1] | [1] |

Anticonvulsant Activity

This compound demonstrated notable anticonvulsant properties. It was effective against convulsions induced by maximal electroshock in both rats (ED₅₀ = 3.8 mg/kg i.p.) and mice (ED₅₀ = 2.0 mg/kg i.p.).[8] It also inhibited picrotoxin-induced convulsions but was less effective against those caused by pentylenetetrazole or strychnine.[8]

Pharmacokinetics

The pharmacokinetic profile of this compound showed considerable species-dependent variability, a factor that may have contributed to the challenges in translating preclinical efficacy to humans.[1]

| Table 2: Pharmacokinetic Parameters of this compound | |

| Parameter | Finding |

| Blood-Brain Barrier (BBB) Penetration | Readily crosses the BBB in rabbits and humans, achieving neuroprotective levels in cerebrospinal fluid (CSF).[1] Brain uptake appears slow in rats but faster in mice and rabbits.[1] |

| Plasma Half-life (Humans) | Approximately 2 to 3 hours.[7] |

| CSF Levels (Neurosurgery Patients) | Detectable up to 18 hours after a single dose.[9] Maximum CSF levels reached 4.76 µmol.[9] |

| Biological Effect Duration | The duration of CNS adverse events (mean, 24 hours) suggests that neuronal binding and biological effect outlast the plasma half-life.[7] |

Clinical Trials

The clinical development of this compound progressed to Phase III trials for acute ischemic stroke and severe head injury based on its strong preclinical data. However, these trials were ultimately unsuccessful.

Phase IIa Safety and Tolerability Study

A multicenter, ascending-dose Phase IIa trial was conducted to evaluate the safety of this compound in patients within 12 hours of hemispheric ischemic stroke.[7][10] The study found that this compound caused dose-dependent CNS adverse experiences.[7]

-

Adverse Events: Agitation, hallucinations, confusion, paranoia, and delirium were the most common side effects.[7][10] These were observed in all patients receiving 2 mg/kg and were milder at or below 1.5 mg/kg.[7]

-

Maximum Tolerated Dose: A single intravenous dose of 1.5 mg/kg was determined to be the maximum tolerated dose, with adverse effects being manageable with sedation.[7]

| Table 3: Summary of Phase IIa Clinical Trial Data for Stroke | |||

| Dose Group (Single IV Dose) | Number of Patients | Patients with CNS Adverse Events | Severity of Events |

| 1.0 mg/kg | 6 | 1 | Mild[7][10] |

| 1.5 mg/kg | 7 | 4 | Mild to Moderate[7][10] |

| 1.75 mg/kg | 5 | 3 | Moderate to Severe[7][10] |

| 2.0 mg/kg | 6 | 6 | Severe[7][10] |

Phase III Efficacy Trials (ASSIST Trials)

Two pivotal Phase III trials, known as the Acute Stroke Trials Involving this compound Treatment (ASSIST), were initiated to test the efficacy of a single 1.5 mg/kg IV dose of this compound administered within 6 hours of stroke onset.[5][11] The trials were stopped prematurely by the Data Safety Monitoring Board.[6][11]

-

Efficacy Outcome: The trials showed no difference between this compound and placebo in the proportion of patients achieving functional independence (Barthel Index score of ≥60) at 90 days.[5][11]

-

Safety Concerns: A concerning, though not statistically significant, trend toward increased mortality was observed in the this compound group (22%) compared to the placebo group (17%).[5][11] This increase was more pronounced in the first 30 days and in patients with severe stroke, suggesting a potential neurotoxic effect in the setting of brain ischemia.[5][12]

-

Head Injury Trials: Parallel Phase III trials in patients with severe head injury were also stopped due to similar safety concerns and a low probability of demonstrating efficacy.[6]

Experimental Protocols

Preclinical Model: Global Cerebral Ischemia in Gerbils

This protocol is representative of the methods used to establish preclinical neuroprotective efficacy.[1]

-

Animals: Male Mongolian gerbils.

-

Surgical Procedure: Animals are anesthetized. The bilateral common carotid arteries are located and occluded using aneurysm clips for a period of 20 minutes to induce global cerebral ischemia.[1]

-

Drug Administration: this compound (e.g., 1, 3, 10, or 30 mg/kg) or vehicle is administered intraperitoneally (i.p.) in multiple doses. A typical regimen involves four injections at 2-hour intervals, starting 15 minutes before the ischemic insult.[1]

-

Therapeutic Window Assessment: To determine the therapeutic window, the initial drug administration is delayed to various time points (e.g., 1, 2, or 4 hours) after the onset of occlusion.[1]

-

Endpoint Analysis: Several days after the ischemic insult, animals are euthanized, and their brains are processed for histological analysis. Neuronal damage, particularly in the CA1 region of the hippocampus, is quantified to assess the degree of neuroprotection.[1]

Clinical Protocol: Phase IIa Ascending-Dose Stroke Trial

This protocol outlines the methodology used to assess the safety and tolerability of this compound in humans.[7][13]

-

Study Design: A multicenter, double-blind, placebo-controlled, ascending-dose trial.[7]

-

Patient Population: Patients aged 18 or older with acute ischemic hemispheric stroke, treated within 12 hours of symptom onset.[7] A CT scan is required to confirm the diagnosis and exclude hemorrhage.[7]

-

Dosing and Randomization: At each dose level, patients are randomized (e.g., 6 to this compound, 2 to placebo).[7] The study begins with a low dose (e.g., 1.0 mg/kg) and ascends to higher doses (e.g., 1.5, 1.75, 2.0 mg/kg) after an independent safety committee reviews the data from the previous cohort.[7]

-

Administration: The drug is administered as an intravenous bolus injection.[7]

-

Safety Monitoring: Patients are closely monitored for adverse experiences, particularly neurological and behavioral changes.[7] Vital signs are recorded frequently. The National Institutes of Health (NIH) Stroke Scale is completed at baseline and at set intervals post-dosing.[7]

-

Pharmacokinetic Analysis: Blood samples are drawn at specified time points before and after drug administration to determine pharmacokinetic parameters.[7]

-

Outcome Assessment: Functional outcome is evaluated at 30 and 90 days using measures like the Barthel Index.[7]

Conclusion

This compound (CGS-19755) is a potent and selective competitive NMDA receptor antagonist with a well-documented neuroprotective profile in a wide range of preclinical models of CNS injury.[1] It effectively mitigates excitotoxicity by blocking the action of glutamate at the NMDA receptor.[5] However, the translation of this preclinical promise into clinical efficacy was unsuccessful. Phase II trials established a narrow therapeutic window, with significant psychomimetic side effects occurring at doses close to those predicted to be neuroprotective.[7][9] Ultimately, Phase III trials for both acute stroke and head injury were terminated due to a lack of efficacy and safety concerns, including a trend toward increased mortality in treated patients.[5][6] The story of this compound serves as a critical case study in drug development, highlighting the profound challenges of translating neuroprotective strategies from animal models to successful human therapeutics.

References

- 1. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [medbox.iiab.me]

- 5. ahajournals.org [ahajournals.org]

- 6. Failure of the competitive N-methyl-D-aspartate antagonist this compound (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The this compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose escalation safety and tolerance study of the competitive NMDA antagonist this compound (CGS 19755) in neurosurgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and tolerability of the glutamate antagonist CGS 19755 (this compound) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. huguenardlab.stanford.edu [huguenardlab.stanford.edu]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

Selfotel's Attenuation of Intracellular Calcium: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the effects of Selfotel (CGS 19755) on intracellular calcium levels, tailored for researchers, scientists, and professionals in drug development. This compound, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of significant interest for its neuroprotective potential, primarily attributed to its ability to modulate calcium influx during excitotoxic conditions. This document synthesizes preclinical data, details relevant experimental methodologies, and presents signaling pathways and workflows through structured data and visualizations.

Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound exerts its primary effect by competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor.[1] Under pathological conditions such as ischemic stroke, excessive glutamate release leads to the overactivation of NMDA receptors.[2][3] This triggers a significant influx of extracellular calcium (Ca2+) into the neuron, initiating a cascade of cytotoxic events, including the activation of proteases, phospholipases, and the generation of reactive oxygen species, ultimately leading to neuronal death.[1][2] By blocking the glutamate binding site, this compound effectively prevents this pathological surge in intracellular calcium, thereby mitigating the downstream neurotoxic cascade.[1]

Quantitative Data on this compound's Effect on Intracellular Calcium

Preclinical studies have demonstrated this compound's ability to reduce intracellular calcium accumulation, a key factor in its neuroprotective profile. While comprehensive dose-response data on direct intracellular calcium concentration changes are limited in publicly available literature, key studies provide significant insights.

A notable study in a rat model of global ischemia found that this compound administered at a dose of 10 mg/kg intraperitoneally significantly reduced calcium influx, as measured by a calcium/calmodulin binding assay.[4] This reduction in the binding of calcium to calmodulin, a key intracellular calcium sensor, indicates a decrease in the overall intracellular calcium load.

| Parameter | Experimental Model | This compound Dosage | Effect on Intracellular Calcium | Reference |

| Calcium Influx (measured by Calcium/Calmodulin Binding) | Rat model of global cerebral ischemia | 10 mg/kg i.p. | Significantly reduced | [4] |

| NMDA-induced Calcium Influx | Cultured rat retinal ganglion cells | Not explicitly tested with this compound, but NMDA receptor antagonists like APV showed significant reduction | N/A | |

| Neuroprotection against NMDA excitotoxicity | Dissociated mixed neocortical cultures | ED50 of 25.4 µM | Implied reduction of lethal intracellular calcium levels | [4] |

Signaling Pathway

The signaling cascade initiated by NMDA receptor activation and the point of intervention for this compound are illustrated below. Overactivation of the NMDA receptor leads to a massive influx of Ca2+, which then triggers multiple downstream pathways leading to cell death. This compound acts by blocking the initial trigger of this cascade.

Experimental Protocols

The following sections detail generalized methodologies for key experiments relevant to assessing the impact of this compound on intracellular calcium levels.

Measurement of Intracellular Calcium using Fura-2 AM Fluorescence Imaging

This protocol describes a common method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cultured neurons, a technique crucial for evaluating the efficacy of NMDA receptor antagonists like this compound.

1. Cell Preparation:

-

Plate primary cortical neurons or a suitable neuronal cell line on glass-bottom dishes coated with an appropriate substrate (e.g., poly-D-lysine).

-

Culture cells to the desired confluency in a suitable growth medium.

2. Fura-2 AM Loading:

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Aspirate the culture medium and wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

3. Calcium Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

-

To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period.

-

Induce an increase in intracellular calcium by applying an NMDA receptor agonist (e.g., 100 µM NMDA + 10 µM glycine).

-

Record the changes in the F340/F380 ratio over time.

4. Data Analysis:

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Calculate the change in the fluorescence ratio from baseline to determine the relative change in [Ca²⁺]i.

-

Compare the NMDA-induced calcium increase in the presence and absence of this compound to quantify its inhibitory effect.

Calcium/Calmodulin (CaM) Binding Assay

This in vitro assay can be used to indirectly quantify changes in free intracellular calcium by measuring the amount of calcium bound to calmodulin.

1. Preparation of Brain Homogenates:

-

Euthanize animals from control and this compound-treated groups.

-

Rapidly dissect the brain region of interest (e.g., hippocampus) on ice.

-

Homogenize the tissue in a suitable buffer (e.g., Tris-HCl buffer containing protease inhibitors).

-

Centrifuge the homogenate to obtain a cytosolic fraction (supernatant).

2. Pull-Down Assay:

-

Equilibrate Calmodulin-Sepharose beads with a binding buffer containing either CaCl₂ (for Ca²⁺-dependent binding) or EGTA (as a negative control).

-

Incubate the cytosolic extracts with the equilibrated Calmodulin-Sepharose beads to allow Ca²⁺/CaM-binding proteins to bind.

-

Wash the beads several times to remove non-specifically bound proteins.

3. Elution and Detection:

-

Elute the CaM-bound proteins from the beads using an elution buffer containing a high concentration of a chelating agent (e.g., EGTA).

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific Ca²⁺/CaM-dependent enzymes (e.g., CaMKII) or by quantifying total protein.

4. Quantification:

-

Quantify the amount of eluted protein to determine the extent of Ca²⁺/CaM binding.

-

A reduction in the amount of protein pulled down in the this compound-treated group compared to the control group indicates a decrease in intracellular calcium available to bind to calmodulin.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments designed to test the effect of this compound on intracellular calcium.

Conclusion

This compound's mechanism as a competitive NMDA receptor antagonist provides a clear rationale for its observed neuroprotective effects. By inhibiting the excessive influx of calcium during excitotoxic events, this compound has demonstrated the potential to preserve neuronal integrity in preclinical models. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation and quantitative characterization of this compound and other NMDA receptor modulators on intracellular calcium homeostasis. Further research focusing on generating detailed dose-response curves for intracellular calcium changes will be invaluable for the development of future neuroprotective therapies.

References

Selfotel: A Technical Analysis of its Role in Mitigating the Excitotoxic Cascade

For Immediate Release

This technical guide provides a comprehensive analysis of Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its role in the mitigation of the excitotoxic cascade, a critical pathway in neuronal cell death associated with ischemic stroke and traumatic brain injury. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at this compound's mechanism of action, a compilation of key quantitative data, and detailed experimental protocols from pivotal preclinical and clinical studies.

Introduction: The Challenge of Excitotoxicity

Excitotoxicity is a pathological process in which excessive stimulation of glutamate (B1630785) receptors, particularly the NMDA receptor, leads to neuronal damage and death.[1] This phenomenon is a key contributor to the pathophysiology of various neurological disorders, including ischemic stroke and traumatic brain injury.[1][2] In conditions of cerebral ischemia, the failure of ATP-dependent ion pumps results in uncontrolled glutamate release and impaired reuptake, leading to a massive influx of calcium (Ca2+) ions into neurons.[1] This intracellular calcium overload triggers a devastating cascade of events, including the activation of degradative enzymes, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately culminating in cell death.[3]

This compound, chemically known as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, was developed as a neuroprotective agent designed to interrupt this cascade. As a competitive NMDA receptor antagonist, it directly competes with glutamate for its binding site on the receptor, thereby aiming to prevent the initial trigger of the excitotoxic pathway. Despite promising preclinical results, this compound's journey through clinical trials highlighted the significant challenges in translating neuroprotective strategies from the laboratory to the clinic.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to the NMDA receptor. Under normal physiological conditions, glutamate binding to the NMDA receptor, along with a co-agonist like glycine (B1666218), leads to the opening of an ion channel, allowing for Ca2+ influx. This process is crucial for synaptic plasticity and memory function. However, during an excitotoxic event, the pathological overstimulation of these receptors leads to excessive and sustained Ca2+ entry.

This compound's structure allows it to bind to the glutamate recognition site on the NMDA receptor complex, physically blocking glutamate from activating the receptor. This action directly prevents the opening of the ion channel and the subsequent massive influx of Ca2+, thereby mitigating the downstream destructive pathways.

The Excitotoxic Cascade and this compound's Point of Intervention

The excitotoxic cascade is a multi-step process initiated by excessive NMDA receptor activation. This compound is designed to intervene at the very first step of this cascade.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Pharmacological Data

| Parameter | Value | Species/Model | Reference |

| ED₅₀ vs. NMDA Excitotoxicity | 25.4 µM | Fetal mouse neocortical cultures | |

| ED₅₀ vs. Oxygen-Glucose Deprivation | 15.9 µM | Fetal mouse neocortical cultures | |

| Neuroprotective Dose (Stroke) | 10-40 mg/kg | Animal models | |

| Neuroprotective Dose (Traumatic Brain Injury) | 3-30 mg/kg | Animal models |

Table 2: Clinical Trial Data for Acute Ischemic Stroke

| Phase | Dose | Patient Population | Key Outcome | Reference |

| Phase IIa | Ascending doses (1.0 - 2.0 mg/kg) | Patients within 12 hours of hemispheric ischemic stroke | MTD established at 1.5 mg/kg; CNS adverse events (agitation, hallucinations) were dose-dependent. | |

| Phase III | Single IV dose of 1.5 mg/kg | Patients aged 40-85 within 6 hours of ischemic stroke | Trials stopped due to a trend toward increased mortality in the this compound group (22% vs 17% placebo at 90 days); No improvement in functional outcome. |

Table 3: Clinical Trial Data for Severe Head Injury

| Phase | Patient Population | Key Outcome | Reference |

| Phase III | Patients with severe head injury (GCS 4-8) | Trials stopped prematurely due to safety concerns (increased deaths and adverse events) and low probability of demonstrating efficacy. No statistically significant difference in mortality upon final analysis. |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.

In Vivo: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

The tMCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.

-

Objective: To induce a temporary blockage of the middle cerebral artery (MCA) to produce a reproducible ischemic brain injury, followed by reperfusion, to evaluate the efficacy of neuroprotective agents.

-

Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

-

Surgical Protocol:

-

Anesthesia: Anesthetize the rat using isoflurane (B1672236) (e.g., 3-4% for induction, 1.5-2% for maintenance) in a mixture of O₂ and N₂O. Monitor body temperature and maintain at 37°C using a heating pad.

-

Vessel Exposure: Place the rat in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Suture Preparation: Use a 3-0 or 4-0 monofilament nylon suture. The tip is blunted by heating and can be coated with poly-L-lysine to increase the reliability of the occlusion.

-

Occlusion: Ligate the ECA distally. Insert the nylon suture through a small incision in the ECA stump and advance it into the ICA until it blocks the origin of the MCA (typically 18-22 mm from the carotid bifurcation). A successful occlusion is often confirmed by a significant drop (>80%) in cerebral blood flow as measured by Laser Doppler Flowmetry.

-

Ischemia Duration: Maintain the suture in place for the desired period of ischemia (e.g., 60, 90, or 120 minutes).

-

Reperfusion: After the ischemic period, carefully withdraw the suture to allow blood flow to resume.

-

Closure: Close the incisions. Administer post-operative analgesics and allow the animal to recover.

-

-

Drug Administration: this compound or placebo is typically administered intravenously (IV) or intraperitoneally (IP) at various time points before, during, or after the MCAO procedure (e.g., a 10 mg/kg IV bolus 5 minutes prior to occlusion).

-

Outcome Assessment: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO. Sacrifice the animal at a predetermined time point (e.g., 72 hours) and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

In Vitro: Neuroprotection Assay in Primary Neuronal Cultures

This assay evaluates a compound's ability to protect neurons from excitotoxic cell death induced by NMDA.

-

Objective: To quantify the neuroprotective effect of this compound against NMDA-induced excitotoxicity in a controlled in vitro environment.

-

Cell Model: Primary cortical or cerebellar granule neuron cultures from fetal rodents (e.g., E14-E16 mice).

-

Protocol:

-

Cell Culture: Dissociate neocortical tissue from fetal mice and plate the cells on poly-L-lysine coated culture plates. Maintain cultures in appropriate media for 7-10 days to allow for maturation.

-

Compound Pre-incubation: Replace the culture medium with a defined salt solution. Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Excitotoxic Insult: Induce excitotoxicity by adding a specific concentration of NMDA (e.g., 100-200 µM) and a co-agonist like glycine (e.g., 10 µM) to the wells.

-

Incubation: Incubate the plates for a defined period (e.g., 20-30 minutes) at 37°C.

-

Washout and Recovery: Remove the NMDA-containing solution and replace it with the original culture medium. Allow the cells to recover for 18-24 hours.

-

Viability Assessment: Quantify neuronal viability using a standard assay, such as the Lactate Dehydrogenase (LDH) release assay (which measures cell death) or an MTT assay (which measures metabolic activity of viable cells).

-

-

Data Analysis: Calculate the percentage of neuroprotection afforded by each concentration of this compound relative to control wells (no NMDA) and NMDA-only wells. Determine the ED₅₀ (the concentration providing 50% of the maximal protection).

Clinical Development and Outcomes

Phase I and IIa trials established that this compound could be administered to stroke patients with a maximum tolerated single intravenous dose of 1.5 mg/kg. Doses above this level were associated with significant and unmanageable CNS adverse effects, including agitation, hallucinations, confusion, and paranoia.

Despite promising preclinical data, two pivotal Phase III clinical trials in patients with acute ischemic stroke were suspended prematurely. The decision, made by the independent Data Safety Monitoring Board, was based on an observed imbalance in mortality. Although the 90-day mortality rate was not statistically different, there was a concerning trend toward higher early mortality (at 30 days) in the this compound-treated group, particularly in patients with severe stroke. Furthermore, the trials failed to show any improvement in functional outcome at 90 days.

Similarly, Phase III trials for severe traumatic brain injury were also halted due to safety concerns and a low probability of success. The failure of this compound in late-stage clinical trials underscores the difficulty of translating neuroprotective effects from animal models to human patients. Potential reasons for this failure are multifactorial and include a narrow therapeutic window, the complex pathophysiology of stroke and head injury beyond excitotoxicity, and the possibility that blocking NMDA receptors, which are vital for normal neuronal function, may be detrimental in an already injured brain.

Conclusion

This compound is a potent competitive NMDA receptor antagonist that effectively mitigates the excitotoxic cascade in preclinical models of neuronal injury. Its mechanism of action, directly blocking the initial trigger of excitotoxicity, provided a strong rationale for its development as a neuroprotective agent. However, the translation of this preclinical efficacy into clinical success proved unattainable. The clinical trials for both acute ischemic stroke and severe head injury were terminated due to safety concerns and a lack of efficacy.

The story of this compound serves as a critical case study in the field of neuroprotection. It highlights the challenges of clinical trial design for acute neurological emergencies and the potential for adverse effects when broadly inhibiting a fundamental neurotransmitter system. Future research in excitotoxicity mitigation may focus on more nuanced approaches, such as targeting specific NMDA receptor subtypes or downstream pathways, to achieve a better balance between neuroprotection and maintaining essential physiological neuronal function.

References

- 1. Failure of the competitive N-methyl-D-aspartate antagonist this compound (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The this compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Transient Middle Cerebral Artery Occlusion Model of Neonatal Stroke in P10 Rats - PMC [pmc.ncbi.nlm.nih.gov]

Selfotel (CGS-19755): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selfotel (also known as CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated for its neuroprotective properties, primarily in the context of acute ischemic stroke and traumatic brain injury. As a selective antagonist at the glutamate (B1630785) binding site of the NMDA receptor, this compound was designed to mitigate the excitotoxic cascade initiated by excessive glutamate release during neurological insults. Preclinical studies in various animal models demonstrated its potential to reduce neuronal damage. However, subsequent Phase III clinical trials in humans failed to show efficacy and raised safety concerns, leading to the discontinuation of its development. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Properties

This compound, with the chemical name (+/−)-cis-4-(phosphonomethyl)piperidine-2-carboxylic acid, is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5)[1]. It is a racemic mixture and is classified as a competitive NMDA receptor antagonist[1][2].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid | [3] |

| Synonyms | CGS-19755, cis-4-(Phosphonomethyl)-2-piperidinecarboxylic acid | [1] |

| CAS Number | 110347-85-8 | |

| Molecular Formula | C₇H₁₄NO₅P | |

| Molar Mass | 223.164 g/mol | |

| Solubility | Stable solubility under normal ambient conditions. | |

| Storage | Should be protected from excessive heat, light, and moisture. |

Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity

This compound exerts its neuroprotective effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor. During ischemic events, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into neurons. This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases, lipases, and endonucleases, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to neuronal cell death. By blocking the glutamate binding site, this compound aimed to attenuate this excitotoxic cascade.

References

- 1. CGS 19755 (this compound): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Failure of the competitive N-methyl-D-aspartate antagonist this compound (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The this compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

Selfotel (CGS-19755): A Technical Analysis of its Anticonvulsant Potential

For Immediate Release

This technical guide offers an in-depth analysis of Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its potential as an anticonvulsant agent. Developed for researchers, scientists, and drug development professionals, this document synthesizes the core preclinical data, outlines detailed experimental methodologies, and discusses the clinical trajectory of this compound, which was ultimately halted due to safety concerns in trials for other indications.

Executive Summary

This compound is a potent and selective competitive antagonist of the NMDA receptor, a key player in excitatory neurotransmission. Its mechanism of action, which involves blocking the glutamate (B1630785) binding site to prevent excessive neuronal excitation, made it a promising candidate for treating conditions characterized by neuronal hyperexcitability, such as epilepsy. Preclinical studies demonstrated significant anticonvulsant activity in various animal models, particularly those involving generalized tonic-clonic seizures. However, the compound exhibited a narrow therapeutic window and its development was terminated following Phase III clinical trials for acute ischemic stroke, which revealed a trend toward increased mortality. This document provides a comprehensive retrospective of the scientific data to inform future research in the field of NMDA receptor modulation for seizure control.

Mechanism of Action

This compound exerts its effects by directly competing with the excitatory neurotransmitter glutamate for its binding site on the NMDA receptor.[1][2] Under normal physiological conditions, glutamate binding leads to the opening of the receptor's ion channel, allowing an influx of calcium (Ca²⁺) into the neuron. This process is fundamental to synaptic plasticity and learning.[1] However, in pathological states like epilepsy, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺. This "excitotoxicity" triggers a cascade of intracellular events leading to neuronal damage and death, and contributes to the generation and propagation of seizures.[2]

By competitively blocking the glutamate binding site, this compound prevents the opening of the ion channel, thereby attenuating the pathological Ca²⁺ influx and reducing neuronal hyperexcitability.[1]

Preclinical Anticonvulsant Efficacy

This compound demonstrated a distinct profile of anticonvulsant activity in various preclinical rodent models. It was most effective against seizures induced by maximal electroshock (MES) and sound (audiogenic seizures), while showing weaker activity against chemically induced seizures.

Quantitative Efficacy Data

The following table summarizes the median effective dose (ED₅₀) of this compound required to produce an anticonvulsant effect in several standard models. All doses were administered intraperitoneally (i.p.).

| Seizure Model | Species | ED₅₀ (mg/kg, i.p.) | Primary Seizure Type Modeled | Reference(s) |

| Maximal Electroshock (MES) | Mouse | 2.0 | Generalized Tonic-Clonic | |

| Maximal Electroshock (MES) | Rat | 3.8 | Generalized Tonic-Clonic | |

| NMDA-Induced Seizures | Mouse | ~2.0 | Excitatory Amino Acid-Induced | |

| Audiogenic Seizures | Mouse (DBA/2) | ~2.0 | Reflex Seizures | |

| Picrotoxin-Induced Seizures | N/A | Active (Dose N/A) | GABA Antagonist-Induced | |

| Pentylenetetrazol (PTZ) | N/A | Weakly Active | Absence / Myoclonic | |

| Strychnine-Induced Seizures | N/A | Weakly Active | Glycine Antagonist-Induced |

Neurological Deficit Data

A critical aspect of anticonvulsant development is the therapeutic index—the ratio between the effective dose and the dose causing adverse effects. This compound's potential was limited by a relatively narrow therapeutic window.

| Test | Species | ED₅₀ (mg/kg, i.p.) | Endpoint Measured | Reference(s) |

| Rotorod Performance | Rat | 6.2 | Motor Incoordination | |

| Traction Reflex | Mouse | > 6.0 | Motor Impairment |

Experimental Protocols

The data presented above were generated using standardized preclinical methodologies designed to identify potential anticonvulsant agents.

Maximal Electroshock (MES) Seizure Protocol

-

Objective: To assess efficacy against generalized tonic-clonic seizures.

-

Animals: Male CF1 mice or Sprague-Dawley rats.

-

Procedure:

-

Animals are administered this compound (i.p.) or vehicle at predetermined times before the test (e.g., 0.5 or 1 hour).

-

A corneal electrode is used to deliver an electrical stimulus (e.g., 50-60 Hz, for 0.2 seconds).

-

The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

-

The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic extensor seizure.

-

Audiogenic Seizure Protocol

-

Objective: To assess efficacy in a genetic model of reflex epilepsy.

-

Animals: Seizure-prone DBA/2 mice.

-

Procedure:

-

DBA/2 mice are administered this compound (i.p.) or vehicle.

-

After a set pre-treatment time, mice are placed in an acoustic chamber.

-

A high-intensity acoustic stimulus (e.g., bell or siren) is presented for a fixed duration (e.g., 60 seconds).

-

The primary endpoint is the blockage of the characteristic seizure sequence, which includes wild running, clonic seizures, and tonic extension.

-

The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure response.

-

Clinical Development and Discontinuation

Despite promising preclinical anticonvulsant and neuroprotective data, this compound's clinical development focused on acute ischemic stroke and traumatic brain injury. No dedicated clinical trials for epilepsy were conducted.

Phase IIa trials in stroke patients established a maximum tolerated single intravenous dose of 1.5 mg/kg. Higher doses were associated with a significant incidence of dose-dependent psychomimetic and neurological adverse effects.

Summary of Clinical Adverse Events (Stroke & Neurosurgery Patients)

| Adverse Event Category | Specific Symptoms Reported | Incidence | Reference(s) |

| Psychomimetic | Agitation, hallucinations, confusion, paranoia, delirium, abnormal dreaming | Dose-dependent; occurred in all 6 patients at 2 mg/kg. | |

| Neurological | Ataxia, dizziness, nystagmus, distorted vision | Frequent, dose-dependent | |

| Gastrointestinal | Nausea, vomiting | Reported |

Ultimately, two pivotal Phase III trials of this compound for acute ischemic stroke were suspended prematurely. The decision was made by the Data Safety Monitoring Board due to an observed imbalance in mortality, with a trend toward a higher death rate in the this compound-treated group compared to placebo. This outcome effectively halted all further clinical development of this compound.

Conclusion

This compound (CGS-19755) is a potent competitive NMDA receptor antagonist with a clear preclinical profile of anticonvulsant activity, particularly against generalized tonic-clonic seizures. Its mechanism of action directly addresses the excitotoxicity implicated in seizure generation. However, the promising preclinical efficacy was overshadowed by a narrow therapeutic window and, most critically, by unacceptable safety signals in clinical trials for neuroprotection. The psychomimetic side effects and the trend toward increased mortality in vulnerable patient populations underscore the significant challenges in modulating the NMDA receptor system for therapeutic benefit. The data collated in this guide serves as a valuable technical resource, highlighting both the potential and the perils of targeting the glutamate system for the treatment of epilepsy and other CNS disorders.

References

Selfotel: A Preclinical In-Depth Analysis of its Anxiolytic and Analgesic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Selfotel (CGS-19755) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As a member of the piperidine (B6355638) carboxylic acid class, this compound's mechanism of action involves blocking the glutamate (B1630785) binding site on the NMDA receptor, thereby inhibiting the influx of calcium ions that mediate excitotoxicity and synaptic plasticity.[2] This mode of action has led to extensive preclinical investigation into its therapeutic potential for a range of neurological and psychiatric conditions. This technical guide provides a comprehensive overview of the anxiolytic and analgesic properties of this compound as demonstrated in animal models, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

While initially explored for neuroprotective effects in conditions like stroke and head trauma, early preclinical studies also revealed its significant anticonvulsant and anxiolytic-like activities.[1][3] The exploration of NMDA receptor antagonists for anxiety and pain is grounded in the understanding that glutamatergic hyperactivity plays a crucial role in the pathophysiology of these conditions. This document aims to synthesize the available preclinical data to inform further research and development in this area.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its pharmacological effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor. This action prevents the opening of the receptor's associated ion channel, a critical step in many forms of synaptic transmission and plasticity. The following diagram illustrates the signaling pathway at a glutamatergic synapse and the point of intervention for this compound.

Anxiolytic Properties in Animal Models

The anxiolytic potential of this compound has been primarily demonstrated in conflict-based models of anxiety. These tests create a motivational conflict in the animal, for example, between the desire to explore a novel environment and the fear of open spaces, or between a learned behavior to receive a reward and the simultaneous punishment.

Quantitative Data: Anxiolytic Effects

The following table summarizes the key quantitative findings from a pivotal study on the anxiolytic-like effects of this compound.

| Animal Model | Species | Compound | Route of Administration | Dose Range | Key Findings | Reference |

| Vogel Conflict Test | Rat | This compound (CGS-19755) | Intraperitoneal (i.p.) | Not specified | Minimum Effective Dose (MED) to significantly increase punished responding: 1.73 mg/kg. | [3] |

| Diazepam Discrimination | Rat | This compound (CGS-19755) | Intraperitoneal (i.p.) | Not specified | ED50 for generalization to diazepam discriminative stimuli: 9.0 mg/kg. | [3] |

Note: At higher doses, the anxiolytic effect of this compound in the Vogel conflict test was reportedly obscured by reductions in overall responding.[3]

Experimental Protocol: Vogel Conflict Test

The Vogel conflict test is a widely used paradigm to screen for anxiolytic drug activity.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Apparatus: An operant conditioning chamber equipped with a drinking spout connected to a lickometer and a shock generator.

-

Habituation and Deprivation: Animals are water-deprived for a period of 24 to 48 hours prior to testing to motivate drinking behavior.

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally at a specified time (e.g., 30 minutes) before the test session.

-

Test Session: The rat is placed in the operant chamber. After a brief period of non-punished drinking, a punishment contingency is introduced where every 20th lick, for example, results in the delivery of a mild electric shock through the drinking spout.

-

Data Collection: The total number of licks and the number of shocks received during the session are recorded.

-

Interpretation: Anxiolytic compounds are expected to increase the number of punished licks, indicating a reduction in the suppressive effect of the punishment.

Elevated Plus-Maze

Methodology:

-

Animals: Mice or rats are used.

-

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two arms enclosed by walls.

-

Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.

-

Interpretation: Anxiolytic drugs typically increase the proportion of time spent in and the number of entries into the open arms, reflecting a decrease in anxiety.

Analgesic Properties in Animal Models

The role of NMDA receptors in the central sensitization processes underlying many chronic and inflammatory pain states suggests that NMDA antagonists like this compound could possess analgesic properties. However, specific preclinical data for this compound in standard analgesic assays are limited in the public domain. The following sections describe the standard methodologies used to assess analgesia, which would be applicable for evaluating this compound.

Hot Plate Test

This test is used to evaluate the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.

Methodology:

-

Animals: Typically mice or rats.

-

Apparatus: A heated plate with the temperature maintained at a constant, noxious level (e.g., 55°C). The animal is confined to the surface by a transparent cylinder.

-

Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is employed to prevent tissue damage.

-

Interpretation: An increase in the latency to respond is indicative of an analgesic effect.

Formalin Test

The formalin test is a model of tonic chemical pain that is particularly useful as it has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory pain.

Methodology:

-

Animals: Mice or rats.

-

Procedure: A dilute solution of formalin is injected subcutaneously into the plantar surface of a hind paw.

-

Data Collection: The amount of time the animal spends licking or biting the injected paw is recorded. The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection), reflecting direct chemical stimulation of nociceptors, and Phase 2 (15-60 minutes post-injection), which is associated with central sensitization and inflammation.

-

Interpretation: Centrally acting analgesics, including NMDA antagonists, are often effective in reducing the nociceptive behaviors in Phase 2.

Discussion and Future Directions

The available preclinical data, particularly from the Vogel conflict test, provide evidence for the anxiolytic-like properties of this compound.[3] The generalization of this compound to the discriminative stimulus effects of diazepam further supports a potential role in modulating anxiety, although through a distinct glutamatergic mechanism rather than the GABAergic pathway targeted by benzodiazepines.[3]